molecular formula C12H10N2O3 B8364862 2-(3-Methoxyphenyl)-5-nitropyridine

2-(3-Methoxyphenyl)-5-nitropyridine

Cat. No.: B8364862
M. Wt: 230.22 g/mol
InChI Key: YDVFLUNAJDOLJF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-nitropyridine is a nitro-substituted pyridine derivative featuring a 3-methoxyphenyl group at the 2-position and a nitro group at the 5-position of the pyridine ring.

The nitro group at the 5-position enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. The 3-methoxyphenyl substituent contributes steric bulk and electron-donating methoxy effects, which may modulate solubility and binding affinity in biological systems.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-nitropyridine

InChI

InChI=1S/C12H10N2O3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-13-12)14(15)16/h2-8H,1H3

InChI Key

YDVFLUNAJDOLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(3-Methoxyphenyl)-5-nitropyridine, differing primarily in substituent type, position, or heteroatom arrangement:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications Reference
2-(2,4-Difluorophenyl)-5-nitropyridine C₁₁H₆F₂N₂O₂ 236.17 2,4-difluorophenyl, 5-nitro Not reported Crystallography studies
2-(Benzyloxy)-5-nitropyridine C₁₂H₁₀N₂O₃ 230.22 Benzyloxy (O-linked), 5-nitro Not reported High XLogP (3.0), potential lipophilicity
2-(4-Methoxyphenoxy)-3-nitropyridine C₁₂H₁₀N₂O₄ 258.22 4-methoxyphenoxy, 3-nitro Not reported Fluorescence studies
2-(4-Chlorophenoxy)-5-nitropyridine C₁₁H₇ClN₂O₃ 250.64 4-chlorophenoxy, 5-nitro 93 Intermediate in agrochemical synthesis
2-Chloro-3-methoxy-5-nitropyridine C₆H₅ClN₂O₃ 188.57 3-methoxy, 5-nitro, 2-chloro Not reported Reactive electrophile in synthesis
Key Observations:

Substituent Position and Electronic Effects: The position of the nitro group (e.g., 3-nitro in 2-(4-Methoxyphenoxy)-3-nitropyridine vs. 5-nitro in the target compound) significantly alters electronic distribution. Nitro at the 5-position (para to the pyridine nitrogen) maximizes electron-withdrawing effects, enhancing electrophilicity . Methoxy groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) substituents modulate solubility and reactivity. For instance, 2-(4-Chlorophenoxy)-5-nitropyridine exhibits higher polarity (lower XLogP) compared to 2-(Benzyloxy)-5-nitropyridine (XLogP=3.0) .

Synthetic Yields and Methods :

  • Multi-component reactions (e.g., for 2,4,6-trimethyl-5-nitropyridines) achieve high yields (72–91%) under optimized conditions .
  • Chiral resolution techniques, such as supercritical fluid chromatography (SFC), are employed for enantiopure nitropyridines (e.g., 2-(trans-3,5-dimethylpiperidin-1-yl)-5-nitropyridine) .

Physical and Spectroscopic Properties: Melting points vary widely: 2-(4-Chlorophenoxy)-5-nitropyridine melts at 93°C , while methyl-substituted derivatives (e.g., 1-(2,4,6-trimethyl-5-nitropyridin-3-yl)ethan-1-one) melt at 58–60°C . NMR data (¹H/¹³C) for similar compounds confirm substituent-induced deshielding effects. For example, the 3-methoxyphenyl group in the target compound would likely show aromatic protons at δ 6.8–7.5 ppm .

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